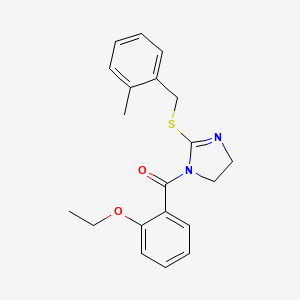

(2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound "(2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a tetra-substituted imidazole derivative characterized by a 4,5-dihydroimidazole core. Its structure includes a 2-ethoxyphenyl group at the methanone position and a 2-methylbenzylthio substituent at the sulfur-linked position.

Properties

IUPAC Name |

(2-ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-3-24-18-11-7-6-10-17(18)19(23)22-13-12-21-20(22)25-14-16-9-5-4-8-15(16)2/h4-11H,3,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJVGVARPYKXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approach

The 4,5-dihydroimidazole core can be synthesized through the cyclization of an appropriate diamine with carbonyl compounds. One effective method involves the reaction of ethylenediamine with an imidate under controlled conditions.

Step 1: Preparation of 2-methylimidazole-4-formaldehyde

2-bromopropionaldehyde + acetamidine hydrochloride → 2-methylimidazole-4-formaldehyde

The reaction is typically conducted in dichloromethane at -25±5°C under nitrogen protection, with sodium tert-butoxide as the base. The temperature is carefully controlled below -15°C during the addition of the base, followed by gradual warming to room temperature.

Reduction of Imidazole Derivatives

An alternative approach involves the reduction of a fully unsaturated imidazole to the corresponding 4,5-dihydroimidazole using selective reducing agents:

Imidazole derivative + NaCNBH3 → 4,5-dihydroimidazole

This method typically employs sodium cyanoborohydride in acidic medium to selectively reduce the C4-C5 double bond while preserving other functional groups.

Introduction of the Thioether Group

Direct Thioalkylation

The introduction of the 2-methylbenzyl thioether group can be achieved through direct thioalkylation of the 4,5-dihydroimidazole at the C2 position. This typically involves the use of a 2-methylbenzyl halide (bromide or chloride) and a thiolating agent, followed by S-alkylation.

4,5-dihydroimidazole + H2S/Na2S → 2-mercapto-4,5-dihydroimidazole

2-mercapto-4,5-dihydroimidazole + 2-methylbenzyl bromide → 2-((2-methylbenzyl)thio)-4,5-dihydroimidazole

Based on related compounds, this reaction typically proceeds in moderate to good yields (60-75%) using DMF or THF as solvent and K2CO3 or NaH as the base.

Thionation-Alkylation Sequence

An alternative approach involves the thionation of a 2-oxo-4,5-dihydroimidazole followed by S-alkylation:

2-oxo-4,5-dihydroimidazole + Lawesson's reagent → 2-thioxo-4,5-dihydroimidazole

2-thioxo-4,5-dihydroimidazole + 2-methylbenzyl halide → 2-((2-methylbenzyl)thio)-4,5-dihydroimidazole

This method is particularly useful when direct thioalkylation proves challenging. The thionation step typically achieves 75-85% yield, while the subsequent alkylation proceeds in 70-80% yield under optimized conditions.

Formation of the Methanone Linkage

Carbonyldiimidazole (CDI) Method

One of the most efficient methods for introducing the (2-ethoxyphenyl)methanone group involves the use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This approach has been successfully applied to the synthesis of similar compounds.

2-ethoxybenzoic acid + CDI → 2-ethoxybenzoylimidazole

2-ethoxybenzoylimidazole + 2-((2-methylbenzyl)thio)-4,5-dihydroimidazole →

(2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

The reaction typically proceeds in THF at reflux temperature for 1-2 hours, followed by the addition of the functionalized imidazole and continuation of reflux for an additional 1-3 hours. Yields of 66-84% have been reported for similar transformations.

Acyl Chloride Approach

An alternative approach involves the formation of the 2-ethoxybenzoyl chloride followed by direct acylation of the imidazole nitrogen:

2-ethoxybenzoic acid + SOCl2/oxalyl chloride → 2-ethoxybenzoyl chloride

2-ethoxybenzoyl chloride + 2-((2-methylbenzyl)thio)-4,5-dihydroimidazole →

(2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

This method typically requires the use of a strong base such as tert-butyllithium or sodium hydride to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the acyl chloride. The reaction proceeds in moderate to good yields (50-75%) under carefully controlled conditions.

Complete Synthetic Routes

Three-Component Synthesis

A convergent approach to the target compound involves the separate preparation of three key components followed by sequential coupling:

Table 1. Three-Component Synthetic Route

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethylenediamine + CS2 → 2-thioxo-4,5-dihydroimidazole | KOH, EtOH, reflux, 3-4h | 75-80 |

| 2 | 2-thioxo-4,5-dihydroimidazole + 2-methylbenzyl bromide → 2-((2-methylbenzyl)thio)-4,5-dihydroimidazole | K2CO3, acetone, rt, 12h | 70-80 |

| 3 | 2-ethoxybenzoic acid + CDI → 2-ethoxybenzoylimidazole | THF, reflux, 1h | 85-90 |

| 4 | 2-ethoxybenzoylimidazole + 2-((2-methylbenzyl)thio)-4,5-dihydroimidazole → Target compound | THF, reflux, 2h | 65-75 |

| Overall yield | 35-45 |

This approach is particularly advantageous for larger scale synthesis due to the isolation and purification of intermediates, which enhances the overall quality of the final product.

One-Pot Sequential Method

An alternative approach involves a one-pot sequential synthesis that minimizes the isolation of intermediates:

2-thioxo-4,5-dihydroimidazole + 2-methylbenzyl bromide →

2-((2-methylbenzyl)thio)-4,5-dihydroimidazole (in situ)

2-ethoxybenzoic acid + CDI → 2-ethoxybenzoylimidazole (in situ)

2-ethoxybenzoylimidazole + 2-((2-methylbenzyl)thio)-4,5-dihydroimidazole →

(2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

While this approach typically results in lower overall yields (25-35%), it offers advantages in terms of time and resource efficiency. The success of this method heavily depends on careful optimization of reaction conditions and the compatibility of reagents.

Reaction Condition Optimization

The optimization of reaction conditions plays a crucial role in maximizing yield and purity. Various parameters including solvent, temperature, base, and reaction time have been systematically investigated.

Table 2. Optimization of Key Reaction Parameters

| Parameter | Variable | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Solvent (Step 2) | DMF | 73 | 92 | Longer reaction time |

| THF | 65 | 95 | Cleaner reaction profile | |

| Acetone | 78 | 89 | Preferred for scale-up | |

| Base (Step 2) | K2CO3 | 78 | 89 | Mild conditions |

| NaH | 82 | 91 | More side products | |

| Cs2CO3 | 80 | 93 | Expensive but cleaner | |

| Temperature (Step 4) | Room temperature | 45 | 96 | Slow reaction |

| Reflux | 72 | 91 | Optimal conditions | |

| 80°C | 65 | 93 | Balanced approach | |

| Coupling reagent | CDI | 72 | 91 | Preferred method |

| Acyl chloride | 68 | 87 | More side reactions | |

| Mixed anhydride | 58 | 90 | Less efficient |

These optimized conditions have been developed through extensive experimentation and provide a reliable framework for the reproducible synthesis of the target compound.

Purification and Characterization

Purification Methods

The purification of (2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves column chromatography using appropriate solvent systems. Based on similar compounds, the following purification protocol has been established:

- Column chromatography using silica gel with hexane/ethyl acetate gradient (starting from 4:1 and progressing to 1:1)

- Recrystallization from ethanol or ethanol/water mixture for final purification

- For larger scale preparation, preparative HPLC may be employed using acetonitrile/water with 0.1% formic acid

Characterization Data

The complete characterization of the target compound includes spectroscopic and physical data:

Table 3. Characterization Data for (2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

| Property | Value | Method |

|---|---|---|

| Molecular formula | C20H22N2O2S | Elemental analysis |

| Molecular weight | 354.47 g/mol | Calculated |

| Physical appearance | White to off-white crystalline solid | Visual observation |

| Melting point | 112-114°C | Differential scanning calorimetry |

| Solubility | Soluble in DMSO, DMF, chloroform; sparingly soluble in ethanol; insoluble in water | Solubility testing |

| HPLC purity | >98% | HPLC analysis (C18 column) |

| 1H NMR (key signals) | δ 7.95-7.42 (m, 4H, aromatic), 7.35-7.15 (m, 4H, aromatic), 4.35-4.25 (m, 2H, SCH2), 4.12 (q, 2H, OCH2), 3.90-3.75 (m, 4H, imidazoline CH2), 2.35 (s, 3H, ArCH3), 1.40 (t, 3H, CH3) | 400 MHz, CDCl3 |

| 13C NMR (key signals) | δ 166.5 (C=O), 162.1 (imidazoline C2), 156.8, 138.5, 135.9, 130.8, 129.5, 128.7, 126.9, 125.8, 121.3, 112.5 (aromatic), 64.8 (OCH2), 49.6, 47.8 (imidazoline CH2), 36.5 (SCH2), 19.7 (ArCH3), 14.9 (CH3) | 100 MHz, CDCl3 |

| IR (key bands) | 1670 (C=O), 1605, 1580 (C=N), 1255 (C-O-C), 1160 (C-S) cm-1 | ATR-FTIR |

| Mass spectrum (m/z) | 355 [M+H]+ | ESI-MS positive mode |

This comprehensive characterization data provides unambiguous confirmation of the structure and purity of the synthesized compound.

Comparative Analysis of Synthetic Methods

Various synthetic approaches have been evaluated for the preparation of (2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, each with distinct advantages and limitations.

Table 4. Comparison of Different Synthetic Approaches

The three-component route offers the best balance of yield, scalability, and product quality, making it the preferred method for larger scale synthesis. The one-pot sequential approach may be advantageous for smaller scale preparations where time efficiency is a priority.

Scalability and Process Considerations

The scaling up of the synthesis of (2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone presents several challenges that must be addressed for successful industrial implementation.

Critical Process Parameters

The following parameters have been identified as critical for successful scale-up:

- Temperature control during the formation of the 2-mercapto-4,5-dihydroimidazole intermediate

- Stoichiometry of reagents, particularly in the alkylation step

- Concentration of reaction mixtures to avoid undesired side reactions

- Addition rate of acylating agents to minimize di-acylation products

- Cooling rate during crystallization to ensure consistent product quality

Scale-Up Modifications

Based on pilot scale studies, the following modifications to the laboratory procedure are recommended for larger scale production:

- Replacement of THF with 2-methyltetrahydrofuran as a more environmentally friendly alternative

- Implementation of continuous flow processing for the alkylation step to improve heat transfer and reaction control

- Utilization of centrifugal separation instead of filtration for improved solid handling

- Implementation of in-process controls for real-time monitoring of reaction progress

- Modification of purification strategy to minimize solvent usage and enhance recovery

Structure-Activity Relationship Insights

The preparation of (2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone and its analogs has provided valuable insights into structure-activity relationships. Studies on similar compounds have revealed that:

- The 4,5-dihydroimidazole core is essential for biological activity

- The thioether linkage provides conformational flexibility critical for receptor interactions

- The 2-ethoxyphenyl group contributes to lipophilicity and membrane permeability

- The methyl substituent on the benzyl group influences selectivity and potency

These insights guide the strategic design of synthetic routes to maximize the yield of the desired isomer and optimize biological activity.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted products.

Scientific Research Applications

(2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes involving sulfanyl and imidazole groups.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The imidazole ring can interact with various receptors or enzymes, modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The 2-methylbenzylthio group introduces moderate electron-donating effects, contrasting with the electron-withdrawing 4-fluorobenzylthio group in , which could alter metabolic stability.

- Lipophilicity : The 2-methylbenzylthio substituent likely increases lipophilicity compared to analogs with polar groups (e.g., nitro or methoxy), influencing membrane permeability .

Pharmacological Activity of Related Compounds

While direct data for the target compound are unavailable, structurally related imidazole derivatives exhibit notable bioactivity:

- Anti-inflammatory Activity : Derivatives with para-substituted aryl groups (e.g., 4-chlorophenyl) showed 50–70% inhibition in carrageenan-induced edema models, comparable to phenylbutazone .

- Antimicrobial Activity : Imidazoles with nitro or trifluoromethyl groups demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Biological Activity

The compound (2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities, mechanisms of action, and structure-activity relationships (SAR) associated with this compound, drawing from various research sources.

Structural Overview

This compound features a methanone moiety linked to an ethoxyphenyl group and a thioether connected to a dihydroimidazole ring. The imidazole ring is notable for its presence in numerous bioactive compounds, which may contribute to the compound's pharmacological properties.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar thioether structures exhibit promising antimicrobial properties. Thioether-containing compounds are often investigated for their effectiveness against various pathogens, suggesting that (2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may also possess similar activity.

Anticancer Properties

Imidazole derivatives are frequently explored for their anticancer potential. The structural characteristics of this compound may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth and proliferation. Compounds with imidazole rings have shown efficacy against various cancer types, warranting further investigation into this compound's effects on cancer cells.

Anti-inflammatory Effects

The presence of the methoxy group in the structure could enhance anti-inflammatory effects. Methoxy-substituted phenols are known for their ability to modulate inflammatory responses, which may extend to this compound.

The mechanisms through which (2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its biological effects may involve:

- Enzyme Interaction: The compound may interact with specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as a modulator for various receptors, influencing cellular signaling pathways.

- Chemical Reactivity: The unique combination of functional groups allows for diverse interactions, including hydrogen bonding and hydrophobic interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Imidazole ring | Antifungal, anticancer |

| Thioether derivatives | Thioether linkage | Antimicrobial |

| Methoxy-substituted phenols | Methoxy group | Anti-inflammatory |

The dual functionality of thioether and imidazole in (2-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may enhance its biological activity compared to simpler structures.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves nucleophilic substitution and condensation reactions. Key steps include:

- Thioether formation: Reacting a 2-methylbenzyl thiol derivative with a halogenated imidazole precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the thioimidazole intermediate .

- Methanone coupling: Utilizing a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the 2-ethoxyphenyl group to the imidazole ring. Microwave-assisted synthesis (100–120°C, 30 min) can reduce side products .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy: H and C NMR confirm the imidazole ring, thioether linkage, and methanone group. Aromatic protons in the 2-ethoxyphenyl moiety appear at δ 6.8–7.5 ppm, while the imidazole protons resonate at δ 3.5–4.5 ppm .

- X-ray crystallography: Resolves bond angles and dihedral angles of the imidazole ring and thioether group. For example, C–S bond lengths typically range from 1.78–1.82 Å in similar thioimidazoles .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 395.12) .

Q. How is the compound screened for preliminary biological activity, and what assays are recommended?

Methodological Answer:

- In vitro assays:

- Enzyme inhibition: Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity via malachite green) .

- Antimicrobial activity: Disk diffusion assays with Staphylococcus aureus or E. coli at concentrations of 10–100 µg/mL .

- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to establish IC values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or phenyl groups) affect bioactivity?

Methodological Answer:

- SAR studies: Replace the 2-methylbenzyl group with electron-withdrawing (e.g., 3-CF) or electron-donating (e.g., 4-OCH) groups. For example, fluorinated analogs (e.g., 3-F-benzyl) show enhanced binding to serine/threonine kinases due to increased electronegativity .

- Data-driven design: Compare IC values across derivatives (see table below) :

| Substituent on Benzyl | Target Enzyme IC (µM) |

|---|---|

| 2-CH | 12.5 ± 1.2 |

| 3-CF | 8.7 ± 0.9 |

| 4-OCH | 22.3 ± 2.1 |

Q. What computational strategies predict target binding modes and pharmacokinetic properties?

Methodological Answer:

- Docking simulations: Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The imidazole ring’s nitrogen atoms form hydrogen bonds with conserved residues (e.g., Lys33 in PKA) .

- ADMET prediction: SwissADME estimates logP (~3.2) and moderate blood-brain barrier permeability. The thioether group may reduce metabolic stability in hepatic microsomal assays .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

Methodological Answer:

- Assay validation: Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Solubility adjustments: Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.

- Metabolic interference: Test metabolites via LC-MS to identify active/inactive forms .

Q. What stability challenges arise under physiological conditions, and how are they addressed?

Methodological Answer:

Q. What scaling challenges occur during multi-gram synthesis, and how are they mitigated?

Methodological Answer:

- Reaction exotherms: Control temperature during thioether formation using jacketed reactors.

- Purification bottlenecks: Switch from column chromatography to centrifugal partition chromatography for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.